molecular formula C26H24F3N5O B14965579 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B14965579
M. Wt: 479.5 g/mol
InChI Key: MKGOMTLPZOEQCV-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the benzyl group. The piperazine ring is then synthesized and coupled with the benzodiazole derivative. Finally, the trifluoromethyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and piperazine-based molecules. Examples include:

  • 4-(1H-1,3-Benzodiazol-2-yl)phenylmethanol
  • 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol

Uniqueness

What sets 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide apart is its unique combination of structural features, including the benzodiazole ring, piperazine ring, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H24F3N5O

Molecular Weight

479.5 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C26H24F3N5O/c27-26(28,29)20-9-6-10-21(17-20)30-25(35)33-15-13-32(14-16-33)24-31-22-11-4-5-12-23(22)34(24)18-19-7-2-1-3-8-19/h1-12,17H,13-16,18H2,(H,30,35)

InChI Key

MKGOMTLPZOEQCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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